Tiamdipine
Overview
Description
Tiamdipine is a chemical compound belonging to the class of 1,4-dihydropyridines. It is known for its calcium channel antagonistic properties, which make it useful in various pharmacological applications. The compound is characterized by its unique structure, which includes a 2-(2-aminoethylthio)methyl substituent at the C2 position of the 1,4-dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiamdipine involves the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing 1,4-dihydropyridines. The reaction conditions often include refluxing in ethanol or methanol, with the addition of catalysts such as ammonium acetate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tiamdipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group present in the structure to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the 2-(2-aminoethylthio)methyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Tiamdipine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying calcium channel antagonists.
Biology: Investigated for its effects on smooth muscle and cardiac muscle tissues.
Medicine: Explored for its potential use in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Tiamdipine exerts its effects by inhibiting voltage-dependent calcium channels in smooth muscle, cardiac muscle, and neuronal tissues. This inhibition prevents the influx of calcium ions, leading to relaxation of the muscles and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A widely used calcium channel blocker with a longer duration of action compared to Tiamdipine.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness of this compound: this compound is unique due to its specific 2-(2-aminoethylthio)methyl substituent, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature allows for a different interaction with calcium channels compared to other 1,4-dihydropyridines, potentially offering advantages in certain therapeutic applications.
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-29-20(25)18-15(11-30-9-8-21)22-12(2)16(19(24)28-3)17(18)13-6-5-7-14(10-13)23(26)27/h5-7,10,17,22H,4,8-9,11,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRZAIJPGXTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911811 | |
Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110646-15-6 | |
Record name | Tiamdipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110646156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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